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Compound of Interest

Compound Name: 4-Bromoisoquinolin-3-amine

Cat. No.: B079041

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromoisoquinolin-3-
amine

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products
and synthetic compounds with significant biological activity. Its derivatives are integral to
medicinal chemistry and drug development, exhibiting a wide range of pharmacological
properties, including antitumor and antimicrobial effects.[1][2] This technical guide provides a
comprehensive overview of the physicochemical properties of 4-Bromoisoquinolin-3-amine
(CAS No: 10321-49-0), a specific derivative with potential as a building block for novel
therapeutic agents. This document is intended for researchers, scientists, and drug
development professionals, consolidating available data on its chemical and physical
characteristics, spectroscopic profile, and synthetic approaches.

Core Physicochemical Properties

The fundamental physicochemical properties of 4-Bromoisoquinolin-3-amine are
summarized below. While some experimental data is available, other parameters are based on
high-quality computational predictions and should be confirmed experimentally.
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Property Value Source
IUPAC Name 4-Bromoisoquinolin-3-amine
Synonyms 3-Amino-4-bromoisoquinoline [3]
CAS Number 10321-49-0 [31[4][5]
Molecular Formula CoH7BrN2 [6]
Molecular Weight 223.07 g/mol [6]
Solid (inferred from melting
Appearance .
point)
] ] 120-122 °C (recrystallized from
Melting Point
water)
Very slightly soluble (0.29 g/L
Solubility Y SIgmY ( J [3]
at 25 °C)
Density 1.649 + 0.06 g/cms3 (at 20 °C) [3]

2.4 (Calculated for isomer 3-
LogP _ o _ [7]
Bromoisoquinolin-4-amine)

pKa Data not available

Note: Solubility and Density values are calculated. The LogP value is a computational
prediction for a closely related isomer and is provided for estimation purposes.

Spectroscopic Characterization Profile

Detailed experimental spectra for 4-Bromoisoquinolin-3-amine are not widely published.
However, based on its chemical structure, the following spectroscopic characteristics are
expected.

Mass Spectrometry

The mass spectrum of 4-Bromoisoquinolin-3-amine is expected to show a characteristic
isotopic pattern for a monobrominated compound. The molecular ion peak (M+) would appear
as a doublet of nearly equal intensity at m/z 222 (for 7°Br) and m/z 224 (for ®Br). The
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compound adheres to the nitrogen rule; having an even number of nitrogen atoms results in an

even nominal mass for the molecular ion. Common fragmentation pathways would likely

involve the loss of a bromine radical (¢Br) or hydrocyanic acid (HCN).

Infrared (IR) Spectroscopy

As a primary aromatic amine, the IR spectrum should display several characteristic bands:

N-H Stretching: Two distinct, medium-intensity bands are expected in the 3400-3250 cm~1
region, corresponding to the asymmetric and symmetric stretching vibrations of the primary
amine (-NH2) group.[8]

N-H Bending (Scissoring): A moderate to strong absorption should appear in the 1650-1580
cm~! range.[8]

C-N Stretching: A strong band for the aromatic C-N stretch is anticipated between 1335-1250
cm~1,[8]

Aromatic C-H Stretching: Signals are expected just above 3000 cm~1.

C=C Ring Stretching: Multiple bands in the 1600-1450 cm~1 region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR: The proton NMR spectrum would feature signals in the aromatic region (typically &
7.0-9.0 ppm) corresponding to the five protons on the isoquinoline ring system. A broad
singlet, corresponding to the two protons of the amine group, would also be present, and its
chemical shift would be sensitive to solvent and concentration.

13C NMR: The carbon NMR spectrum is expected to show nine distinct signals for the carbon
atoms of the isoquinoline core. The carbon atom attached to the bromine (C4) would be
significantly influenced by the halogen's electronegativity and heavy atom effect.

Experimental Protocols

A specific, published protocol for the synthesis of 4-Bromoisoquinolin-3-amine is not readily

available. However, a viable synthetic route can be proposed based on established

methodologies for constructing substituted 3-aminoisoquinolines. The following is a
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representative protocol based on the palladium-catalyzed cyclization of an o-cyanobenzonitrile
derivative, a common strategy for this class of compounds.

Representative Synthesis: Palladium-Catalyzed
Cyclization

This protocol outlines a hypothetical synthesis starting from 2-bromo-6-cyanobenzonitrile.
Materials:

e 2-bromo-6-cyanobenzonitrile

o Palladium(ll) acetate (Pd(OAC)2)

e Triphenylphosphine (PPhs)

e Sodium azide (NaNs)

e N,N-Dimethylformamide (DMF), anhydrous

e Argon or Nitrogen gas supply

o Standard laboratory glassware for inert atmosphere reactions

o Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine
e Anhydrous sodium sulfate (Na2S0a4)

 Silica gel for column chromatography

Procedure:

o Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a reflux
condenser and a magnetic stir bar, add 2-bromo-6-cyanobenzonitrile (1.0 eq), palladium(ll)
acetate (0.05 eq), and triphenylphosphine (0.1 eq).

o Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15
minutes.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to
dissolve the solids. Subsequently, add sodium azide (1.2 eq) in one portion.

» Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction
progress by Thin Layer Chromatography (TLC) or LC-MS.

o Work-up: Upon completion, cool the reaction to room temperature. Carefully pour the mixture
into water and extract three times with ethyl acetate. Caution: Azide compounds can be
explosive; appropriate safety measures must be taken.

e Washing: Combine the organic layers and wash sequentially with saturated sodium
bicarbonate solution and brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the solvent under reduced pressure to obtain the crude product.

« Purification: Purify the crude residue by flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes as the eluent, to yield pure 4-Bromoisoquinolin-3-
amine.

Biological and Pharmacological Context

While no specific biological activities have been reported for 4-Bromoisoquinolin-3-amine
itself, the isoquinoline core is a well-established pharmacophore. The reduced form,
tetrahydroisoquinoline, is present in compounds with a vast array of activities, including
antitumor, antibacterial, anti-inflammatory, and anticonvulsant properties.[1] The presence of a
bromine atom and an amino group provides reactive handles for further chemical modification,
making this compound a valuable intermediate for generating libraries of novel molecules for
drug screening. The bromine at the 4-position is particularly suitable for cross-coupling
reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity.

Visualized Workflow

For a novel compound such as 4-Bromoisoquinolin-3-amine, a structured workflow is
essential to explore its potential. The following diagram illustrates a typical logical progression
from initial synthesis to preclinical evaluation in a drug discovery context.
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Figure 1: A representative workflow for the synthesis and evaluation of a novel chemical entity.
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Conclusion

4-Bromoisoquinolin-3-amine is a functionalized heterocyclic compound with well-defined
physicochemical properties. While comprehensive experimental data on its reactivity,
spectroscopy, and biological activity remains limited in the public domain, its structure presents
significant opportunities for medicinal chemistry. The presence of versatile chemical handles
(amine and bromide) makes it an attractive starting material for the synthesis of more complex
molecules. The information and representative protocols provided in this guide serve as a
foundational resource for researchers aiming to explore the potential of this and related
isoquinoline derivatives in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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